Cas no 5334-30-5 (4-Amino-1-phenylpyrazolo3,4-Dpyrimidine)
4-Amino-1-phenylpyrazolo3,4-Dpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- PP3
- 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
- 4-Amino-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine
- 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
- 4-Amino-1-phenylpyrazole[3,4-d]pyrimidine
- PP 3
- SBB028425
- KKDPIZPUTYIBFX-UHFFFAOYSA-N
- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- 4-Amino-7-phenylpyrazol[3,4-d]pyrimidine
- 4-Amino-1-phenylpyrazolo(3,4-e)pyrimidine
- C11H9N5
- 1-phenylpyrazolo[5,4-d]pyrimidine-4-ylamine
- NSC1401
- PubChem23487
- cid_4879
- CHEBI:92303
- SCHEMBL2278510
- Oprea1_457349
- CS-0028960
- MLS000054252
- HY-108484
- BRD-K16977723-001-01-0
- Q27088431
- NSC-1401
- HB1336
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-1-phenyl-; NSC 1401
- HMS2502N08
- SMR000065878
- 5334-30-5
- Z56801548
- FT-0617437
- EN300-1644893
- MFCD00022901
- CHEMBL65063
- T71017
- GTPL6029
- HMS3229K03
- AKOS000536351
- HSCI1_000188
- NCGC00037167-02
- Oprea1_329529
- NS00016555
- CCG-206781
- BDBM50013720
- 1345-16-0
- ES-0020
- DTXSID20274448
- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine #
- AE-641/02360026
- pyrazolo[3,4-d]pyrimidine, 4-amino-1-phenyl-
- DB-052309
- SDCCGSBI-0086701.P003
- STL356148
- 4-Amino-1-phenylpyrazolo3,4-Dpyrimidine
-
- MDL: MFCD00022901
- Inchi: 1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
- InChI Key: KKDPIZPUTYIBFX-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2)C2C(=C(N)N=CN=2)C=N1
- BRN: 198460
Computed Properties
- Exact Mass: 211.08600
- Monoisotopic Mass: 211.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.5
- Topological Polar Surface Area: 69.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.44
- Melting Point: 214-217 °C
- Boiling Point: 364 °C at 760 mmHg
- Flash Point: 173.9 °C
- Refractive Index: 1.77
- PSA: 69.62000
- LogP: 1.97890
- Solubility: Not determined
- λmax: 240(H2O (pH 1))(lit.)
4-Amino-1-phenylpyrazolo3,4-Dpyrimidine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S36/37/39-S26
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
- Risk Phrases:R36/37/38
- Storage Condition:-20°C
4-Amino-1-phenylpyrazolo3,4-Dpyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-1-phenylpyrazolo3,4-Dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A626500-1mg |
4-Amino-1-phenylpyrazolo[3,4-D]pyrimidine |
5334-30-5 | 1mg |
$ 58.00 | 2023-04-19 | ||
| TRC | A626500-5mg |
4-Amino-1-phenylpyrazolo[3,4-D]pyrimidine |
5334-30-5 | 5mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A626500-10mg |
4-Amino-1-phenylpyrazolo[3,4-D]pyrimidine |
5334-30-5 | 10mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A626500-100mg |
4-Amino-1-phenylpyrazolo[3,4-D]pyrimidine |
5334-30-5 | 100mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A626500-500mg |
4-Amino-1-phenylpyrazolo[3,4-D]pyrimidine |
5334-30-5 | 500mg |
$ 798.00 | 2023-04-19 | ||
| TRC | A626500-1g |
4-Amino-1-phenylpyrazolo[3,4-D]pyrimidine |
5334-30-5 | 1g |
$ 1367.00 | 2023-04-19 | ||
| DC Chemicals | DC8194-100 mg |
PP3 |
5334-30-5 | >98% | 100mg |
$500.0 | 2022-02-28 | |
| DC Chemicals | DC8194-250 mg |
PP3 |
5334-30-5 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
| DC Chemicals | DC8194-1 g |
PP3 |
5334-30-5 | >98% | 1g |
$1800.0 | 2022-02-28 | |
| Chemenu | CM151753-5g |
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
5334-30-5 | 97% | 5g |
$*** | 2023-05-30 |
4-Amino-1-phenylpyrazolo3,4-Dpyrimidine Suppliers
4-Amino-1-phenylpyrazolo3,4-Dpyrimidine Related Literature
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Tao Wang,Jun Xiong,Wenjuan Wang,Rou Li,Xiaoli Tang,Fei Xiong RSC Adv. 2015 5 19830
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Nermin S. Abdou,Rabah A. T. Serya,Ahmed Esmat,Mai F. Tolba,Nasser S. M. Ismail,Khaled A. M. Abouzid Med. Chem. Commun. 2015 6 1518
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Mohammad Mahbubul Hassan RSC Adv. 2021 11 1482
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Mohd. Avais,Subrata Chattopadhyay J. Mater. Chem. A 2022 10 20090
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Damián Fernández-Anca,M. Inés García-Seijo,M. Esther García-Fernández Dalton Trans. 2010 39 2327
Additional information on 4-Amino-1-phenylpyrazolo3,4-Dpyrimidine
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine: A Comprehensive Overview
The compound with CAS No. 5334-30-5, known as 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine, is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are characterized by their fused bicyclic structure consisting of a pyrazole ring fused to a pyrimidine ring. The presence of an amino group at the 4-position and a phenyl group at the 1-position imparts distinctive chemical and biological properties to this molecule.
Pyrazolo[3,4-d]pyrimidines have been extensively studied due to their potential as scaffolds for drug discovery. Recent studies have highlighted the ability of these compounds to modulate various cellular pathways, making them promising candidates for therapeutic interventions. For instance, research has demonstrated that 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine exhibits potent inhibitory activity against key enzymes involved in inflammatory processes, suggesting its potential application in anti-inflammatory therapies.
The synthesis of CAS No. 5334-30-5 involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by its fusion with the pyrimidine moiety. Advanced synthetic methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the production of this compound. These techniques not only enhance the yield but also improve the purity of the final product, which is crucial for its application in preclinical studies.
From a biological standpoint, 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine has been shown to exhibit selective cytotoxicity against cancer cell lines. This property has led researchers to investigate its potential as an anticancer agent. Recent findings indicate that this compound may interfere with critical cellular processes such as DNA repair and apoptosis induction, mechanisms that are often dysregulated in cancer cells.
In addition to its therapeutic potential, CAS No. 5334-30-5 has also been explored for its role in signaling pathways relevant to neurodegenerative diseases. Studies suggest that this compound may modulate pathways involved in tau phosphorylation and amyloid-beta production, both of which are implicated in Alzheimer's disease pathogenesis.
The structural versatility of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine allows for further functionalization to enhance its pharmacokinetic properties. Researchers have been actively exploring strategies such as bioisosteric replacements and prodrug designs to improve its bioavailability and reduce potential side effects.
In conclusion, CAS No. 5334-30-5, or 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine, represents a compelling lead compound with diverse applications in drug discovery and development. Its unique chemical structure and promising biological activities underscore its importance in contemporary medicinal chemistry research.
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